4-[(4-Aminopiperidin-1-YL)methyl]-2-ethoxyphenol
Overview
Description
4-[(4-Aminopiperidin-1-YL)methyl]-2-ethoxyphenol is a chemical compound with the molecular formula C14H22N2O2. It is known for its unique structure, which includes an aminopiperidine moiety attached to an ethoxyphenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminopiperidin-1-YL)methyl]-2-ethoxyphenol typically involves the reaction of 4-aminopiperidine with 2-ethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminopiperidin-1-YL)methyl]-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopiperidine or ethoxyphenol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(4-Aminopiperidin-1-YL)methyl]-2-ethoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-Aminopiperidin-1-YL)methyl]-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile hydrochloride
- 1-Acetyl-4-aminopiperidine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
4-[(4-Aminopiperidin-1-YL)methyl]-2-ethoxyphenol is unique due to its specific combination of an aminopiperidine moiety and an ethoxyphenol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in its interactions with molecular targets .
Properties
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]-2-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-18-14-9-11(3-4-13(14)17)10-16-7-5-12(15)6-8-16/h3-4,9,12,17H,2,5-8,10,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBMOVYOFWIFLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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